1-Benzylindazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

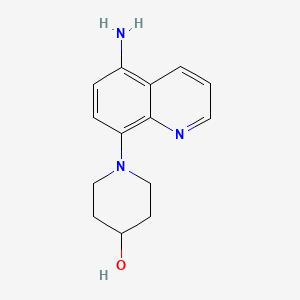

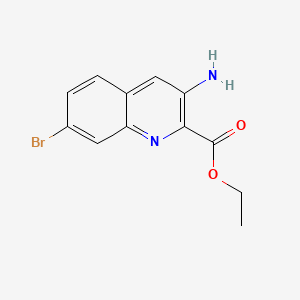

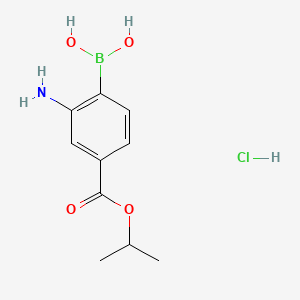

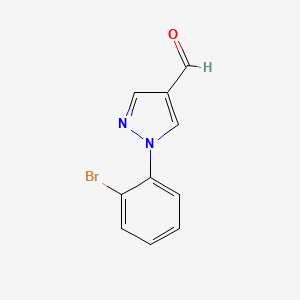

1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Benzylindazole-3-carbaldehyde and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, benzimidazole hybrids have been synthesized by click reaction .

Molecular Structure Analysis

The molecular structure of 1-Benzylindazole-3-carbaldehyde consists of a planar benzodiazole unit linked to the benzyl and propynyl substituents . The substituents are rotated significantly out of the benzodiazole plane .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, it’s worth noting that indazoles, which are structurally similar, are often involved in a variety of chemical reactions .

Physical And Chemical Properties Analysis

1-Benzylindazole-3-carbaldehyde has a molecular weight of 236.27 .

Applications De Recherche Scientifique

Coordination Chemistry and Properties

Research on compounds containing benzimidazole and benzothiazole analogs, which are structurally related to 1-Benzylindazole-3-carbaldehyde, has shown significant variability in their chemistry and properties. These compounds form complex compounds with various metals, exhibiting interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This suggests potential applications in developing new materials with specific magnetic, electrochemical, or biological functions (Boča, Jameson, & Linert, 2011).

Pharmacological Evaluation

Benzofused thiazole derivatives, including structures similar to 1-Benzylindazole-3-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed distinct anti-inflammatory activity and potential antioxidant activity against several reactive species, indicating their use as templates for developing new anti-inflammatory agents (Raut et al., 2020).

Corrosion Inhibition

Studies on benzotriazole and its derivatives, including 1,2,3-benzotriazole, which shares a similar heterocyclic benzene ring structure with 1-Benzylindazole-3-carbaldehyde, have demonstrated their effectiveness as corrosion inhibitors for iron and various steels. These compounds adsorb on metal surfaces from aqueous solutions, forming protective layers that inhibit corrosion in a wide range of solution pH, suggesting their application in anticorrosion protection (Kuznetsov, 2020).

Optoelectronic Materials

The review of quinazoline and pyrimidine derivatives, which are similar in their heterocyclic nature to 1-Benzylindazole-3-carbaldehyde, highlights their applications in photo- and electroluminescence. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, indicating potential applications for 1-Benzylindazole-3-carbaldehyde analogs in developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Orientations Futures

While specific future directions for 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, there is a general demand for novel antimicrobials to treat life-threatening infections caused by multidrug-resistant bacterial pathogens . Compounds like 1-Benzylindazole-3-carbaldehyde could potentially play a role in this area of research.

Propriétés

IUPAC Name |

1-benzylindazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBGYIRPJDSBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylindazole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)